molecular formula C20H33N5O2 B6578440 N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049482-37-2

N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6578440
CAS No.: 1049482-37-2
M. Wt: 375.5 g/mol
InChI Key: CUBVCERUDCKMMF-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone with two distinct substituents:

  • N'-cyclohexyl group: A six-membered aliphatic ring that enhances lipophilicity and may improve membrane permeability.
  • N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl] group: A branched ethyl chain containing a methyl-substituted pyrrole ring and a 4-methylpiperazine moiety.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-23-11-13-25(14-12-23)18(17-9-6-10-24(17)2)15-21-19(26)20(27)22-16-7-4-3-5-8-16/h6,9-10,16,18H,3-5,7-8,11-15H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBVCERUDCKMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of ethanediamide derivatives with variations in aryl/alkyl substituents and heterocyclic groups. Key structural analogs include:

Compound Name Substituent Modifications Structural Impact
N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide Chlorophenyl instead of cyclohexyl Increased aromaticity and electron-withdrawing effects; potential for higher target affinity but reduced solubility.
N’-[(4-bromophenyl)methyl]-... Bromophenyl substitution Similar to chloro analog but with greater steric bulk and lipophilicity.
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide Trifluoromethylphenyl group Enhanced metabolic stability and lipophilicity due to CF3; may improve blood-brain barrier penetration.
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide Tetrahydroquinoline and isobutyl groups Increased planar aromaticity from tetrahydroquinoline; altered binding kinetics.
N'-benzyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide Pyrrolidinyl instead of piperazinyl Reduced basicity and conformational flexibility; shorter half-life.

Physicochemical Properties

  • Molecular Weight : Estimated ~480–520 g/mol, depending on substituents. For example, a furan-containing analog has a molecular weight of 492.58 g/mol .
  • Lipophilicity (LogP) : Cyclohexyl substitution (LogP ~2.5–3.5) likely balances solubility and membrane permeability better than halogenated aryl groups (LogP ~3.5–4.5) .
  • Hydrogen-Bonding Capacity: The 4-methylpiperazine group provides two H-bond acceptors (N), while the pyrrole contributes one donor (N-H), favoring interactions with polar protein pockets.

Unique Features of the Target Compound

  • Cyclohexyl Group : Unlike aromatic substituents, the aliphatic cyclohexyl moiety reduces π-π stacking but improves resistance to oxidative metabolism .
  • 4-Methylpiperazine : Enhances solubility and allows pH-dependent protonation, critical for tissue distribution and sustained activity .

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